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molecular formula C13H17NO3S B173688 tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 165947-55-7

tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No. B173688
M. Wt: 267.35 g/mol
InChI Key: LEONLAFPFCQRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08268814B2

Procedure details

To a solution of tert-butyl 6,7-dihydro-2-(hydroxymethyl)thieno[3,2-c]pyridine-5(4H)-carboxylate (1.6 g, 0.006 mol) in dichloromethane (18 ml), sodium hydrogen carbonate (1.06 g) dissolved in water was added and the resulting mixture was cooled to 0° C. Then a catalytic amount of TEMPO followed by NaOCl (18 ml, 10×) were added at 0° C. and the reaction mixture was stirred for 1-2 h at room temperature. Progress of the reaction was monitored by TLC (30% ethyl acetate/hexane). Upon completion of the reaction, the reaction mixture were diluted with water (20 ml) and dichloromethane (20 ml). Then the dichloromethane layer was separated and the aqueous layer was extracted with dichloromethane. The combined extract was dried over sodium sulfate, concentrated under reduced pressure and the crude so obtained was purified by column chromatography (silica, 7% ethyl acetate/hexane) to yield the titled compound as a pale yellow solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[S:11][C:10]2[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][C:5]=2[CH:4]=1.C(=O)([O-])O.[Na+].CC1(C)N([O])C(C)(C)CCC1.[O-]Cl.[Na+]>ClCCl.O.C(OCC)(=O)C.CCCCCC>[CH:2]([C:3]1[S:11][C:10]2[CH2:9][CH2:8][N:7]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:6][C:5]=2[CH:4]=1)=[O:1] |f:1.2,4.5,8.9,^1:27|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
OCC1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C
Name
Quantity
1.06 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
18 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Step Three
Name
Quantity
18 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Five
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1-2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
were added at 0° C.
CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CUSTOM
Type
CUSTOM
Details
Then the dichloromethane layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The combined extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude so obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica, 7% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
1.5 (± 0.5) h
Name
Type
product
Smiles
C(=O)C1=CC=2CN(CCC2S1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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